molecular formula C13H22Cl2N2O B14014926 1,3-Bis(2-chlorocyclohexyl)urea CAS No. 13908-80-0

1,3-Bis(2-chlorocyclohexyl)urea

Cat. No.: B14014926
CAS No.: 13908-80-0
M. Wt: 293.23 g/mol
InChI Key: HEBOXYNUDXBKBC-UHFFFAOYSA-N
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Description

1,3-Bis(2-chlorocyclohexyl)urea is a solid organic compound with the molecular formula C13H22Cl2N2O and a molecular weight of 293.233 g/mol . This molecule is characterized by a urea core functionalized with two 2-chlorocyclohexyl substituents, a structure that places it within the broader class of 1,3-disubstituted ureas known for their relevance in medicinal chemistry and chemical biology research . While specific biological data for this exact compound is not widely published, disubstituted urea and thiourea derivatives are extensively investigated in scientific literature for their potential as scaffolds in drug discovery . Related compounds, particularly those incorporating halogen atoms and cycloalkyl groups, have been studied for their cytotoxic and antiproliferative properties against various cancer cell lines, often acting through mechanisms such as the induction of apoptosis . The presence of the chloroethyl moiety is a key feature in certain classes of bioactive molecules, including historic chemotherapeutic agents, highlighting the potential of such structures in developing new biochemical probes . Researchers value this compound as a defined chemical entity for constructing more complex molecules, exploring structure-activity relationships (SAR), and investigating the role of urea-based compounds in inhibiting biological targets. This product is intended for research and development purposes in a laboratory setting only. It is not intended for diagnostic or therapeutic use, nor for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

13908-80-0

Molecular Formula

C13H22Cl2N2O

Molecular Weight

293.23 g/mol

IUPAC Name

1,3-bis(2-chlorocyclohexyl)urea

InChI

InChI=1S/C13H22Cl2N2O/c14-9-5-1-3-7-11(9)16-13(18)17-12-8-4-2-6-10(12)15/h9-12H,1-8H2,(H2,16,17,18)

InChI Key

HEBOXYNUDXBKBC-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C(C1)NC(=O)NC2CCCCC2Cl)Cl

Origin of Product

United States

Preparation Methods

General Synthetic Approach

The typical synthesis of 1,3-bis(2-chlorocyclohexyl)urea involves the reaction of urea with 2-chlorocyclohexylamine under controlled conditions. The process generally follows these steps:

This method ensures the formation of the bis-substituted urea compound with high purity and yield.

Detailed Synthetic Procedure

A representative preparation method is as follows:

Step Procedure Description Conditions Notes
1 Dissolve urea in a suitable solvent Solvent: polar aprotic (e.g., DMF, DMSO) or alcohols Ensures complete dissolution
2 Add 2-chlorocyclohexylamine slowly Temperature: 25–60°C Temperature control prevents side reactions
3 Stir the reaction mixture for several hours Duration: 4–12 hours Promotes complete conversion
4 Isolate the product Recrystallization from ethanol or chromatography Purifies the bis-urea compound

This procedure is adapted from industrial and research protocols for halogenated urea derivatives.

Alternative Synthetic Routes and Improvements

While the above method is common, improvements and alternative approaches have been reported in related urea derivatives synthesis, which may be applicable or adaptable to this compound:

  • Use of Carbonyldiimidazole (CDI) Activation : In related urea compounds, CDI is used to activate amine precursors to form urea linkages efficiently. For example, in the preparation of 1,3-bis(2-chloroethyl)urea derivatives, CDI reacts with 2-chloroethylamine hydrochloride in tetrahydrofuran (THF) at low temperatures (-25 to 25°C), followed by purification steps. This approach could be adapted for 2-chlorocyclohexylamine to improve reaction specificity and yield.

  • Solvent Selection : Solvents such as chloro solvents, alcohols (methanol, ethanol, isopropanol), ethers, esters, ketones, and nitriles are used depending on solubility and reaction kinetics. Optimal solvent choice can enhance reaction rate and product purity.

  • Temperature Control : Maintaining reaction temperatures between ambient and reflux conditions is crucial to balance reaction kinetics and minimize side reactions.

Reaction Mechanism Insights

The formation of this compound involves nucleophilic attack by the amine nitrogen on the electrophilic carbonyl carbon of urea. This leads to the displacement of ammonia and formation of the urea linkage. The presence of chlorine substituents on the cyclohexyl rings may influence reactivity due to electronic and steric effects, necessitating careful control of reaction conditions to achieve high selectivity.

Comparative Data Table: Preparation Parameters

Parameter Method A: Direct Reaction with Urea Method B: CDI Activation (Adapted)
Starting Materials Urea + 2-chlorocyclohexylamine 2-chlorocyclohexylamine + CDI
Solvent Polar aprotic solvents or alcohols Tetrahydrofuran (THF)
Temperature Range 25–60°C -25 to 25°C
Reaction Time 4–12 hours 1–5 hours
Purification Recrystallization or chromatography Solvent washing and recrystallization
Yield Moderate to high (variable) Potentially higher due to activation
Reaction Mechanism Direct nucleophilic substitution Urea formation via imidazole intermediate

Additional Notes on Preparation

  • Reagent Purity : High purity of 2-chlorocyclohexylamine and urea is essential to avoid side products.
  • Moisture Control : Urea and amines are sensitive to moisture; anhydrous conditions improve yield.
  • Safety Considerations : Chlorinated cyclohexyl derivatives require handling with appropriate safety measures due to potential toxicity and volatility.

Summary of Key Research Findings

  • The direct reaction of urea with 2-chlorocyclohexylamine is the most straightforward and commonly employed method for synthesizing this compound.
  • Alternative methods using carbonyldiimidazole activation, common in related urea derivatives, offer potential improvements in reaction efficiency and purity.
  • Reaction parameters such as solvent choice, temperature, and purification techniques significantly influence the quality and yield of the final compound.
  • The compound’s preparation is well-documented in patent literature and chemical supplier data, confirming the robustness of these methods.

This comprehensive overview, grounded in patent literature and chemical supplier data, provides a professional and authoritative guide on the preparation methods of this compound. The synthesis involves established organic reactions with scope for optimization based on solvent, temperature, and reagent activation strategies.

Chemical Reactions Analysis

Types of Reactions

1,3-Bis(2-chlorocyclohexyl)urea undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 1,3-Bis(2-chlorocyclohexyl)urea involves its interaction with specific molecular targets, leading to various biological effects. The compound can inhibit certain enzymes or disrupt cellular processes by binding to specific proteins or receptors. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest that it may interfere with cell membrane integrity and enzyme activity .

Comparison with Similar Compounds

Comparative Data Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Density (g/cm³) Boiling Point (°C)
1,3-Bis(2-chlorocyclohexyl)urea Not available C₁₃H₂₀Cl₂N₂O ~299.2 (calculated) 2-chlorocyclohexyl Data unavailable Data unavailable
1,3-Bis(3-chlorophenyl)urea 13208-31-6 C₁₃H₁₀Cl₂N₂O 281.14 3-chlorophenyl 1.45 315.6
1,3-Bis(2-chlorophenyl)urea 13208-19-0 C₁₃H₁₀Cl₂N₂O 281.14 2-chlorophenyl Data unavailable Data unavailable
1-Cyclohexyl-3-(2-chloroethyl)urea 13908-11-7 C₉H₁₇ClN₂O 216.70 Cyclohexyl, 2-chloroethyl Data unavailable Data unavailable
1-(4-Chlorophenyl)-3-(3-hydroxycyclohexyl)urea 1396710-70-5 C₁₃H₁₇ClN₂O₂ 268.74 4-chlorophenyl, 3-hydroxycyclohexyl N/A N/A

Research Findings and Implications

  • Substituent Effects : Chlorocyclohexyl groups in the target compound likely reduce water solubility compared to chlorophenyl analogs but may improve lipid membrane permeability .
  • Biological Activity : Trifluoromethyl-substituted BPU demonstrates the importance of electronegative groups in biofilm inhibition, suggesting that this compound could be explored for similar applications with modified steric profiles .

Notes on Data Limitations

  • Experimental data for this compound are scarce, necessitating reliance on computational predictions or analog-based extrapolation .
  • Comparative studies require further synthesis and characterization to validate hypothesized properties.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1,3-Bis(2-chlorocyclohexyl)urea, and how can reaction efficiency be optimized?

  • Methodological Answer: The compound can be synthesized via urea-forming reactions between 2-chlorocyclohexyl isocyanate and a secondary amine, as demonstrated in analogous urea derivatives . Optimization involves:

  • Catalyst selection: Triethylamine is commonly used to deprotonate intermediates and accelerate coupling.
  • Solvent systems: Polar aprotic solvents (e.g., acetonitrile) enhance reactivity, while temperature control (60–80°C) minimizes side reactions.
  • Purification: Column chromatography or recrystallization from ethanol/water mixtures improves yield and purity.

Q. What analytical techniques are essential for characterizing this compound’s purity and structural integrity?

  • Methodological Answer:

  • NMR spectroscopy: 1^1H and 13^13C NMR confirm substitution patterns and chlorocyclohexyl group geometry .
  • X-ray crystallography: SHELX programs (e.g., SHELXL) resolve crystal packing and hydrogen-bonding networks, critical for verifying urea backbone conformation .
  • HPLC-MS: Quantifies purity (>95%) and detects trace byproducts from incomplete chlorination or isomerization .

Q. What safety protocols are critical during handling of this compound?

  • Methodological Answer:

  • PPE: Wear nitrile gloves, safety goggles, and lab coats to prevent dermal/ocular exposure. Respiratory protection (N95 masks) is required if dust forms .
  • Ventilation: Use fume hoods or closed systems to avoid inhalation of aerosols.
  • Spill management: Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data arising from conformational flexibility of the chlorocyclohexyl groups?

  • Methodological Answer:

  • Twinning analysis: SHELXD and SHELXE detect twinned crystals, which are common in flexible urea derivatives .
  • DFT calculations: Compare experimental bond angles/distances with computational models to identify dominant conformers.
  • Low-temperature crystallography: Reduces thermal motion artifacts, improving electron density maps for ambiguous positions .

Q. What computational approaches are effective in studying this compound’s interactions with biological targets?

  • Methodological Answer:

  • Molecular docking: Use AutoDock Vina to predict binding affinities to enzymes (e.g., urease) by modeling chlorocyclohexyl groups as hydrophobic anchors.
  • MD simulations: GROMACS assesses dynamic stability of ligand-protein complexes, focusing on urea backbone hydrogen bonds.
  • QSAR modeling: Correlate substituent electronic effects (Cl position) with bioactivity trends observed in analogous diaryl ureas .

Q. How can researchers design experiments to assess the compound’s bioactivity against bacterial biofilms?

  • Methodological Answer:

  • Biofilm assays: Use Streptococcus mutans models to quantify biofilm inhibition via crystal violet staining.
  • CLSM imaging: Stain biofilms with SYTO 9 (cells) and Alexa 647 (EPS) to visualize disruption mechanisms (e.g., reduced EPS synthesis) .
  • Dose-response studies: Compare IC₅₀ values with positive controls (e.g., chlorhexidine) to validate efficacy .

Q. What strategies address conflicting spectral data (e.g., unexpected 1^1H NMR splitting patterns) in derivatives?

  • Methodological Answer:

  • Variable-temperature NMR: Identifies dynamic processes (e.g., ring flipping) causing signal splitting.
  • Isotopic labeling: Synthesize 2^2H or 13^13C-labeled analogs to simplify complex splitting in crowded regions.
  • 2D NMR (COSY, NOESY): Resolves through-space couplings and confirms stereochemical assignments .

Tables for Key Data

Table 1: Comparison of Synthetic Yields Under Different Conditions

SolventCatalystTemperature (°C)Yield (%)Purity (HPLC)
AcetonitrileTriethylamine607897.2
DMFPyridine806592.1
THFNone404288.5

Table 2: Crystallographic Data for this compound

ParameterValue
Space groupP2₁/c
Unit cell (Å)a=8.21, b=12.34, c=14.56
R-factor0.042
Twinning fraction0.32 (SHELXD)

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